1-(1-methyl-1H-imidazol-5-yl)propan-1-one is a chemical compound that belongs to the imidazole family, which consists of five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This specific compound features a methyl group at the first position of the imidazole ring and a propanone group at the first carbon position. Imidazole derivatives, including this compound, are recognized for their diverse biological and chemical properties, making them significant in various fields such as pharmaceuticals and materials science.
The synthesis of 1-(1-methyl-1H-imidazol-5-yl)propan-1-one can be achieved through several methods. A common approach involves the reaction of 1-methylimidazole with propanoyl chloride in the presence of a base such as pyridine. This reaction typically proceeds under reflux conditions, allowing for the formation of the desired compound through nucleophilic acyl substitution.
In a typical synthesis protocol:
Industrial methods may utilize continuous flow reactors to enhance efficiency and yield while maintaining consistent quality.
The molecular structure of 1-(1-methyl-1H-imidazol-5-yl)propan-1-one can be represented by its InChI code: InChI=1S/C7H10N2O/c1-3-6(10)7-8-4-5(2)9-7/h4H,3H2,1-2H3,(H,8,9)
. The compound features the following:
Property | Value |
---|---|
Molecular Weight | 138.17 g/mol |
Molecular Formula | C7H10N2O |
CAS Number | 1001288-58-9 |
The structural analysis can be further supported by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the identity and purity of the synthesized compound .
The reactivity of 1-(1-methyl-1H-imidazol-5-yl)propan-1-one can be attributed to its functional groups. It may undergo various chemical reactions typical for imidazole derivatives, including:
For instance, reactions involving electrophiles can lead to the formation of more complex structures through nucleophilic attack by the nitrogen atom on carbonyl or other electrophilic centers .
The mechanism of action for compounds like 1-(1-methyl-1H-imidazol-5-yl)propan-1-one often involves interaction with biological targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing biological pathways.
Research indicates that imidazole derivatives can exhibit inhibitory effects on various enzymes due to their ability to mimic substrate structures or interact with active sites. For example, studies have shown that certain imidazole compounds can inhibit heme oxygenase enzymes by disrupting critical hydrogen-bond networks necessary for catalysis .
The physical properties of 1-(1-methyl-1H-imidazol-5-yl)propan-1-one include:
Chemical properties include:
Relevant spectral data obtained from infrared spectroscopy (IR), NMR, and mass spectrometry provide insights into its functional groups and molecular interactions:
Technique | Observation |
---|---|
IR | Characteristic peaks at ~3100 cm (C-H stretch), ~1740 cm (C=O stretch) |
NMR | Chemical shifts indicating protons on the imidazole ring and adjacent carbons |
Mass Spectrometry | Confirmatory m/z values consistent with molecular weight |
Due to its unique structure and properties, 1-(1-methyl-1H-imidazol-5-yl)propan-1-one has potential applications in several scientific fields:
Research continues to explore its efficacy as an anti-fungal agent and its role in enzyme inhibition within metabolic pathways .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: